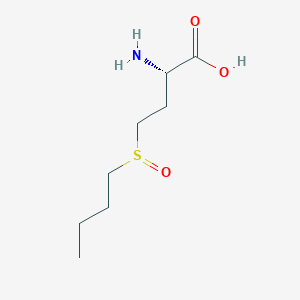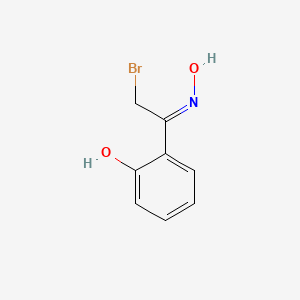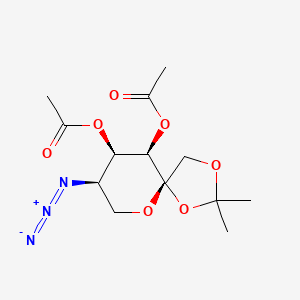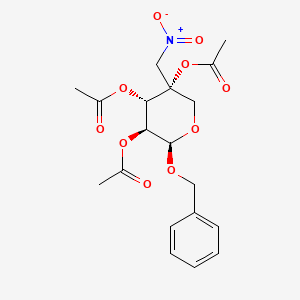
2,3,4-三-O-乙酰基-4-硝基甲基-β-D-阿拉伯糖吡喃糖苄酯
描述
Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
科学研究应用
Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose is used in various scientific research applications, including:
Chemistry: Studying carbohydrate chemistry and glycan synthesis.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Exploring potential therapeutic applications related to glycan biology.
Industry: Used in the synthesis of complex carbohydrates and glycan-based materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose typically involves the acetylation of benzyl b-D-arabinopyranoside followed by nitration. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine for acetylation, and nitric acid for nitration .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Acetyl groups can be substituted using nucleophiles like hydroxylamine or hydrazine.
Major Products
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Hydroxyl or hydrazine derivatives.
作用机制
The mechanism of action of Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose involves its role as a glycan precursor. It participates in enzymatic reactions that form or degrade glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan synthesis and degradation .
相似化合物的比较
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-d-glucopyranouronate
- 1,2,3,4-tetra-O-acetyl-β-d-glucopyranuronic acid monohydrate
- 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose
Uniqueness
Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose is unique due to its specific nitromethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specific glycobiology research applications .
属性
IUPAC Name |
[(2R,3S,4S,5R)-4,5-diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3/t16-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADINWQVDJMMULQ-INDMIFKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@](CO[C@H]1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150177 | |
| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383173-65-7 | |
| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383173-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Arabinopyranoside, phenylmethyl 4-C-(nitromethyl)-, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


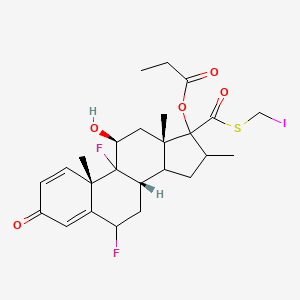
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
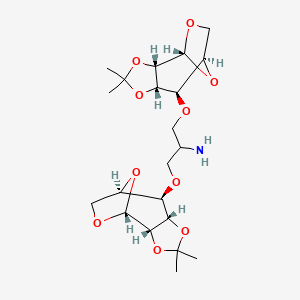
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
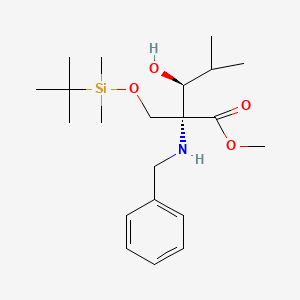
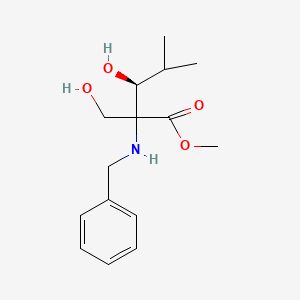

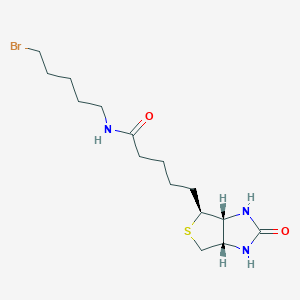
![1-chloro-2-[(E)-2-ethoxyethenyl]benzene](/img/structure/B1140047.png)
